1-Boc-4-(2-bromo-benzylamino)-piperidine
Overview
Description
1-Boc-4-(2-bromo-benzylamino)-piperidine is a useful research compound. Its molecular formula is C17H25BrN2O2 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
The detailed molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a closely related compound, have been elucidated through comprehensive studies involving FT-IR, FT-Raman, UV-Vis, and NMR techniques. Using Density Functional Theory (DFT), researchers have provided insights into the optimized geometrical parameters, vibrational assignments, and molecular reactivity, which are crucial for understanding the compound's chemical behavior. Additionally, molecular docking studies indicated its potential anticancer activity against various protein targets, showcasing the compound's therapeutic relevance (S. Janani et al., 2020).
Novel Synthesis Routes
Innovative synthetic methodologies have been developed for related compounds, such as the synthesis of N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine], which involved nucleophilic substitution, cyano-reduction, and cyclization reactions. This demonstrates the compound's versatility and potential as an intermediate for further chemical transformations, highlighting the synthetic utility of the Boc-protected piperidine framework (Wang Qian-y, 2015).
Pharmacological Potential
Research into the pharmacological applications of piperidine derivatives, including 1-Boc-piperidine-4-carboxaldehyde, underscores their therapeutic potential. Studies have shown these compounds' effectiveness in mitigating binge-eating behavior and anxiety in animal models, suggesting their utility in developing treatments for obesity and anxiety disorders. This underscores the broader relevance of piperidine derivatives in medicinal chemistry and drug development (Sergio Guzmán-Rodríguez et al., 2021).
Chemical Reactivity and Functionalization
The lithiation-substitution methodology applied to N-Boc-2-phenylpyrrolidine and -piperidine showcases advanced synthetic strategies for creating pharmaceutically relevant compounds. These methods enable the controlled formation of quaternary stereocenters, critical for the development of new drugs with precise molecular configurations, indicating the significance of such compounds in designing potent therapeutic agents (Nadeem S. Sheikh et al., 2012).
Properties
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)methylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGBAPHKIJWPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693165 | |
Record name | tert-Butyl 4-{[(2-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887583-83-7 | |
Record name | tert-Butyl 4-{[(2-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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